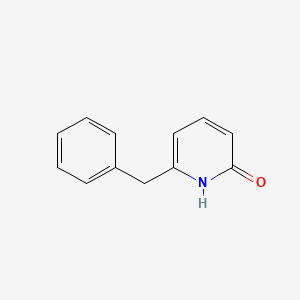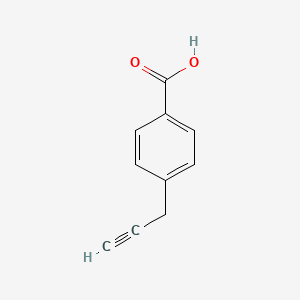
5-oxopentyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxopentyl Acetate, also known as 2-Pentanone, 5-(acetyloxy)-, is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of an acetyloxy group attached to the fifth carbon of the pentanal chain. This compound is a derivative of pentanal and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxidation of Pentanol: 5-oxopentyl Acetate can be synthesized by the oxidation of 1-pentanol using suitable oxidizing agents such as chromium (VI) oxide in an acidic solution.
Hydroformylation of Butene: Another method involves the hydroformylation of butene, where butene reacts with carbon monoxide and hydrogen to form pentanal, which can then be acetylated to produce this compound.
Oxidation of Pentane: Industrially, pentanal can be produced by the oxidation of pentane using catalysts like molybdenum or bismuth.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-oxopentyl Acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-oxopentyl Acetate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of plasticizers, resins, and perfumes due to its unique odor profile.
Wirkmechanismus
The mechanism by which 5-oxopentyl Acetate exerts its effects involves interactions with various molecular targets. It can act on enzymes and proteins, influencing metabolic pathways. For instance, it targets the cAMP-dependent protein kinase catalytic subunit alpha, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanal: A simple aldehyde with the formula C5H10O.
2-Pentanone: A ketone with the formula C5H10O.
Valeraldehyde: Another name for pentanal, with similar properties.
Uniqueness
5-oxopentyl Acetate is unique due to the presence of the acetyloxy group, which imparts different chemical reactivity and physical properties compared to its parent compound, pentanal. This functional group allows for a wider range of chemical reactions and applications, making it valuable in various industrial and research contexts .
Eigenschaften
CAS-Nummer |
18545-16-9 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
5-oxopentyl acetate |
InChI |
InChI=1S/C7H12O3/c1-7(9)10-6-4-2-3-5-8/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
KAHBGXDEWUZAPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine](/img/structure/B8736994.png)

![4-{[Benzyl(methyl)amino]methyl}aniline](/img/structure/B8737008.png)









